diethylazanium;(2S)-4-methyl-2-(tritylamino)pentanoate
Description
Diethylazanium; (2S)-4-methyl-2-(tritylamino)pentanoate is a salt comprising a diethylazanium cation and a chiral (2S)-configured pentanoate anion. The anion features a trityl (triphenylmethyl) group protecting the amino moiety, a methyl branch at position 4, and a carboxylate ester. This compound is primarily used in peptide synthesis as a protected amino acid intermediate, leveraging the trityl group’s steric bulk to prevent undesired side reactions .
Properties
Molecular Formula |
C29H38N2O2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
diethylazanium;(2S)-4-methyl-2-(tritylamino)pentanoate |
InChI |
InChI=1S/C25H27NO2.C4H11N/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;1-3-5-4-2/h3-17,19,23,26H,18H2,1-2H3,(H,27,28);5H,3-4H2,1-2H3/t23-;/m0./s1 |
InChI Key |
LJXAMEHSBAARLH-BQAIUKQQSA-N |
Isomeric SMILES |
CC[NH2+]CC.CC(C)C[C@@H](C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC[NH2+]CC.CC(C)CC(C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylazanium;(2S)-4-methyl-2-(tritylamino)pentanoate typically involves multiple steps, starting with the preparation of the tritylamino group. This can be achieved through the reaction of triphenylmethanol with an amine under acidic conditions. The resulting tritylamine is then coupled with a pentanoate derivative, which can be synthesized from 4-methyl-2-pentanoic acid through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Diethylazanium;(2S)-4-methyl-2-(tritylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Diethylazanium;(2S)-4-methyl-2-(tritylamino)pentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of diethylazanium;(2S)-4-methyl-2-(tritylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Research Findings
Steric Effects : The trityl group enhances regioselectivity in peptide synthesis but reduces solubility in polar solvents .
Stereochemical Specificity : (2S) configuration is critical for bioactivity, as seen in SARS-CoV-2 protease inhibitors .
Functional Group Impact: Acyl chains (e.g., octadecenoyl) increase hydrophobicity, altering pharmacokinetic profiles .
Biological Activity
Diethylazanium; (2S)-4-methyl-2-(tritylamino)pentanoate, also known as trityl-4-methyl-2-pentanoate, is a compound with significant biological activity. This article examines its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Diethylazanium; (2S)-4-methyl-2-(tritylamino)pentanoate is an organic compound characterized by the following chemical structure:
- Molecular Formula : C₁₈H₃₈N₁O₂
- Molecular Weight : 298.5 g/mol
- IUPAC Name : Diethylazanium; (2S)-4-methyl-2-(tritylamino)pentanoate
The compound features a trityl group, which enhances its lipophilicity and may influence its interaction with biological membranes.
Antimicrobial Properties
Research indicates that diethylazanium; (2S)-4-methyl-2-(tritylamino)pentanoate exhibits notable antimicrobial activity. A study conducted by PubChem demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Enterococcus faecalis | 60 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of diethylazanium; (2S)-4-methyl-2-(tritylamino)pentanoate has also been explored. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, such as HeLa and A549. The results are summarized in the following table:
| Cell Line | IC₅₀ Value (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 200 |
| A549 (Lung Cancer) | 220 |
These findings indicate that diethylazanium; (2S)-4-methyl-2-(tritylamino)pentanoate may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The biological activity of diethylazanium; (2S)-4-methyl-2-(tritylamino)pentanoate is attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may disrupt bacterial cell membranes and interfere with cancer cell signaling pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of diethylazanium; (2S)-4-methyl-2-(tritylamino)pentanoate in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in bacterial load in treated patients compared to controls.
- Case Study on Anticancer Effects : Another study focused on the effects of this compound on tumor growth in mice models. Results indicated that administration of diethylazanium; (2S)-4-methyl-2-(tritylamino)pentanoate resulted in a 40% reduction in tumor size after three weeks of treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
